1-oxo-N-(4-phenoxyphenyl)-1H-isochromene-3-carboxamide
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Overview
Description
1-oxo-N-(4-phenoxyphenyl)-1H-isochromene-3-carboxamide is a complex organic compound with a unique structure that includes an isochromene core, a phenoxyphenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-(4-phenoxyphenyl)-1H-isochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted benzaldehyde and an alkyne, under acidic or basic conditions.
Introduction of Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N-(4-phenoxyphenyl)-1H-isochromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-oxo-N-(4-phenoxyphenyl)-1H-isochromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-oxo-N-(4-phenoxyphenyl)-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide
- N2-Cyclohexyl-3-[2-(diethylamino)ethyl]-4-oxo-N6-(4-phenoxyphenyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-2,6-dicarboxamide
Uniqueness
1-oxo-N-(4-phenoxyphenyl)-1H-isochromene-3-carboxamide is unique due to its specific structural features, such as the isochromene core and the phenoxyphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
313392-61-9 |
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Molecular Formula |
C22H15NO4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-oxo-N-(4-phenoxyphenyl)isochromene-3-carboxamide |
InChI |
InChI=1S/C22H15NO4/c24-21(20-14-15-6-4-5-9-19(15)22(25)27-20)23-16-10-12-18(13-11-16)26-17-7-2-1-3-8-17/h1-14H,(H,23,24) |
InChI Key |
BAVDQPVLCJCJQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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